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molecular formula C14H11BrN2 B8755223 2-Bromo-5-methyl-3-phenylimidazo[1,2-A]pyridine

2-Bromo-5-methyl-3-phenylimidazo[1,2-A]pyridine

Cat. No. B8755223
M. Wt: 287.15 g/mol
InChI Key: CLPZZNUQUPTXLM-UHFFFAOYSA-N
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Patent
US08975265B2

Procedure details

5-Methyl-3-phenylimidazo[1,2-a]pyridin-2-ol from step 2 (1.30 g, 5.22 mmol) were dissolved in 41 mL 1,2-dichloroethane under argon atmosphere. 5 Equivalents of phosphoryl bromide (7.48 g, 26.1 mmol) were added and the reaction mixture was stirred at reflux temperature overnight. LC/MS analysis showed incomplete conversion, therefore another 5 equivalents phosphoryl bromide were added. After stirring for 4 h at reflux temperature LC/MS analysis again showed incomplete conversion, so 5 equivalents were added again. After stirring at reflux temperature overnight the reaction mixture was allowed to cool to room temperature. The reaction mixture was neutralized with aqueous sodium bicarbonate-solution followed by extraction with dichloromethane. The organic phase was washed with brine and filtered through a Whatman-filter. Drying under high vacuum gave 801 mg (44%) of the title compound in 83% purity (LC/MS, area-%).
Name
5-Methyl-3-phenylimidazo[1,2-a]pyridin-2-ol
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
solvent
Reaction Step One
Quantity
7.48 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
44%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]2[C:8]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[C:9](O)[N:10]=[C:6]2[CH:5]=[CH:4][CH:3]=1.P(Br)(Br)([Br:20])=O.C(=O)(O)[O-].[Na+]>ClCCCl>[Br:20][C:9]1[N:10]=[C:6]2[CH:5]=[CH:4][CH:3]=[C:2]([CH3:1])[N:7]2[C:8]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
5-Methyl-3-phenylimidazo[1,2-a]pyridin-2-ol
Quantity
1.3 g
Type
reactant
Smiles
CC1=CC=CC=2N1C(=C(N2)O)C2=CC=CC=C2
Name
Quantity
41 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
7.48 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
After stirring for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature LC/MS analysis again showed incomplete conversion
ADDITION
Type
ADDITION
Details
so 5 equivalents were added again
STIRRING
Type
STIRRING
Details
After stirring
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature overnight the reaction mixture
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with dichloromethane
WASH
Type
WASH
Details
The organic phase was washed with brine
FILTRATION
Type
FILTRATION
Details
filtered through a Whatman-filter
CUSTOM
Type
CUSTOM
Details
Drying under high vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=C2N(C(=CC=C2)C)C1C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 801 mg
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 53.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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